molecular formula C10H10O4 B6273800 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763759-53-9

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No. B6273800
CAS RN: 2763759-53-9
M. Wt: 194.2
InChI Key:
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Description

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid, also known as 3-hydroxy-4-methoxy-1,2,4-triene-7-carboxylic acid (HMTCA) is an organic compound with a molecular formula of C7H10O4. It is a bicyclic molecule with a ring structure composed of two fused cyclohexane rings. HMTCA is of significant interest due to its potential applications in the pharmaceutical, agricultural and industrial sectors.

Mechanism of Action

HMTCA has been found to have a number of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been suggested that HMTCA functions by blocking the activation of transcription factors, which are responsible for the expression of certain genes. This mechanism of action is thought to be responsible for the compound’s anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
HMTCA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes associated with inflammation. It has also been found to inhibit the growth of certain cancer cells and to reduce the expression of certain genes associated with tumor growth. Additionally, it has been found to reduce the expression of certain genes associated with viral replication.

Advantages and Limitations for Lab Experiments

HMTCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

HMTCA has several potential future applications. It may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful in the development of new gene therapies. Furthermore, it may be useful in the development of new materials for use in industrial applications. Finally, it may be useful in the development of new methods for the delivery of drugs and other therapeutic compounds.

Synthesis Methods

HMTCA can be synthesized through several methods, including the reaction of cyclohexanone with dimethylformamide, the reaction of cyclohexanone with dimethylsulfoxide, and the reaction of cyclohexanone with diethylformamide. The reaction of cyclohexanone with dimethylformamide is the most common method for synthesizing HMTCA.

Scientific Research Applications

HMTCA is widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of drug delivery, cancer therapy, and gene therapy. It has also been used as a model compound for the study of macromolecular structure and interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2-cyclopentenone", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with sodium borohydride in the presence of acetic anhydride to yield 4-methoxyphenol acetate.", "Step 2: 2-cyclopentenone is reacted with methyl vinyl ketone in the presence of sodium hydroxide to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene.", "Step 3: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene is reacted with hydrochloric acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one.", "Step 4: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one is reacted with sodium bicarbonate in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one.", "Step 5: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is reacted with sodium borohydride in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol.", "Step 6: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol is oxidized with sodium chlorite in the presence of acetic acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid.", "Step 7: The final product is purified using a combination of ethyl acetate and hexane." ] }

CAS RN

2763759-53-9

Product Name

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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